3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid
Overview
Description
3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylic halides, typically interact with various cellular targets via nucleophilic substitution or free radical reactions .
Mode of Action
The mode of action of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid is likely to involve interactions with its targets through nucleophilic substitution or free radical reactions . The compound may undergo reactions at the benzylic position, which can be resonance stabilized . This means that removing a benzylic hydrogen results in a smaller energy gain and thus requires less energy .
Biochemical Pathways
Similar compounds have been involved in various reactions such as suzuki-miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and tandem-type pd(ii)-catalyzed oxidative heck reaction and intramolecular c-h amidation sequence .
Result of Action
Similar compounds have been used as reactants in various chemical reactions, suggesting that they may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)benzene.
Reaction with Propionic Acid: The key step involves the reaction of 4-fluoro-2-(trifluoromethyl)benzene with propionic acid under specific conditions to introduce the propionic acid moiety.
Catalysts and Solvents: Catalysts such as palladium or copper may be used to facilitate the reaction, and solvents like dichloromethane or toluene are commonly employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylpropionic acid
- 4-Fluoro-3-(trifluoromethyl)phenylpropionic acid
- 2-(Trifluoromethyl)phenylpropionic acid
Uniqueness
3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications.
Properties
IUPAC Name |
3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBKCHZQMFELAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235244 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-73-0 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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